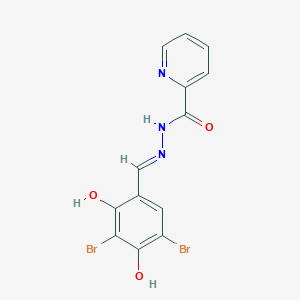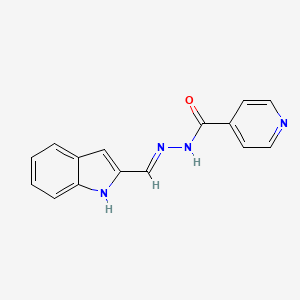
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide, also known as DBPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBPH is a synthetic compound that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer, antifungal, and antibacterial activities. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic activities.
実験室実験の利点と制限
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of various enzymes and proteins, and its potential applications in various fields. However, this compound also has several limitations, including its solubility and stability in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide. One direction is to study the potential applications of this compound in the field of materials science, as a ligand for the synthesis of metal complexes. Another direction is to study the potential applications of this compound in the field of medicinal chemistry, as an anticancer or antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects. While this compound has several advantages for lab experiments, including its high yield and purity, it also has several limitations, including its solubility and stability in aqueous solutions, and its potential toxicity at high concentrations. There are several future directions for the study of this compound, including its potential applications in the field of materials science and medicinal chemistry.
合成法
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide can be synthesized through various methods, including the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-pyridinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with hydrazine hydrate and pyridine in the presence of a catalyst. Both methods have been reported to yield this compound in high yields and purity.
科学的研究の応用
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In materials science, this compound has been used as a ligand for the synthesis of metal complexes.
特性
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O3/c14-8-5-7(11(19)10(15)12(8)20)6-17-18-13(21)9-3-1-2-4-16-9/h1-6,19-20H,(H,18,21)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQQPKODJJVZGL-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6021935.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B6021941.png)
![N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B6021942.png)
![(1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinyl)(diphenyl)methanol](/img/structure/B6021950.png)
![1-[6-(4-{4-[hydroxy(phenyl)methyl]-1H-1,2,3-triazol-1-yl}-1-piperidinyl)-3-pyridinyl]ethanone](/img/structure/B6021955.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B6021956.png)
![N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide](/img/structure/B6021960.png)

![2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6021995.png)
![3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B6022010.png)
![N-(3-methoxyphenyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6022017.png)
![N-(4-fluorophenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6022023.png)